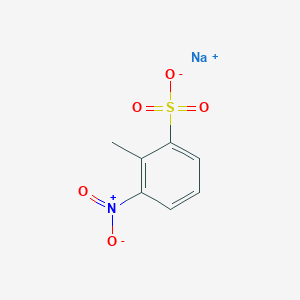
Sodium 2-methyl-3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C7H6NNaO5S. It is a derivative of benzenesulfonic acid, where a nitro group and a methyl group are substituted at the 3rd and 2nd positions, respectively. This compound is typically used in various chemical processes and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-nitrobenzenesulfonate can be achieved through a sulfonation reaction. One common method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures ranging from 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with an alkali, and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced filtration techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-methyl-3-aminobenzenesulfonate.
Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 2-methyl-3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 2-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Sodium 3-nitrobenzenesulfonate: Similar structure but lacks the methyl group at the 2nd position.
Sodium 4-nitrobenzenesulfonate: Nitro group is positioned at the 4th position instead of the 3rd.
Sodium 2-methyl-4-nitrobenzenesulfonate: Both methyl and nitro groups are present but at different positions.
Uniqueness: Sodium 2-methyl-3-nitrobenzenesulfonate is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H6NNaO5S |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;2-methyl-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
PADZMVINEWIQJC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
![C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione](/img/structure/B12817717.png)
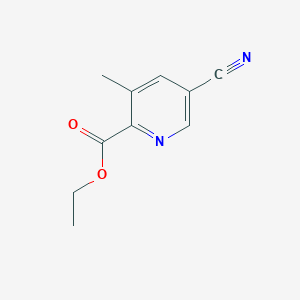

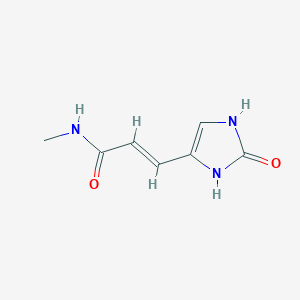

![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)
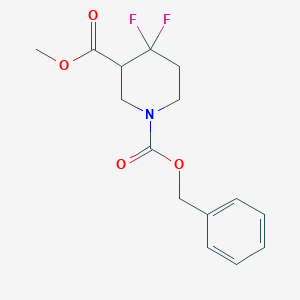
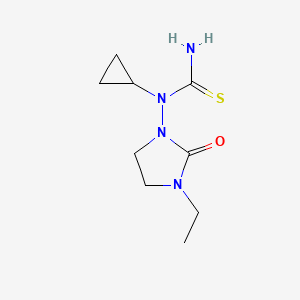
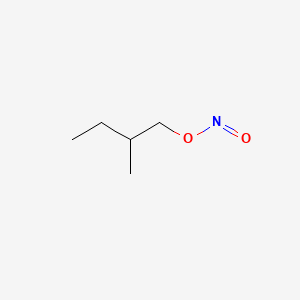
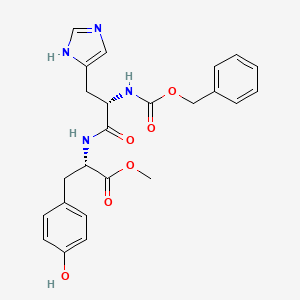

![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)

